OlanzapineN-Oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olanzapine N-Oxide typically involves the oxidation of Olanzapine using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate . The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of Olanzapine to Olanzapine N-Oxide .
Industrial Production Methods
Industrial production of Olanzapine N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to maximize yield and purity . The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Olanzapine N-Oxide undergoes several types of chemical reactions, including:
Reduction: Olanzapine N-Oxide can be reduced back to Olanzapine using reducing agents such as ascorbic acid.
Oxidation: Further oxidation of Olanzapine N-Oxide can lead to the formation of other metabolites.
Substitution: Olanzapine N-Oxide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium tungstate.
Reducing Agents: Ascorbic acid.
Reaction Conditions: Controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major product formed from the oxidation of Olanzapine is Olanzapine N-Oxide. Further reactions can lead to the formation of other metabolites such as N-desmethylolanzapine and 2-hydroxymethylolanzapine .
Scientific Research Applications
Olanzapine N-Oxide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Olanzapine in the human body.
Forensic Toxicology: Employed in the quantification of Olanzapine and its metabolites in biological samples.
Drug Development: Investigated for its potential therapeutic effects and as a lead compound for the development of new antipsychotic agents.
Biological Research: Used in studies to understand the biochemical pathways and molecular targets of Olanzapine and its metabolites.
Mechanism of Action
Olanzapine N-Oxide exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors . By blocking these receptors, Olanzapine N-Oxide helps to regulate neurotransmitter levels and alleviate symptoms of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: The parent compound of Olanzapine N-Oxide, used as an antipsychotic agent.
N-desmethylolanzapine: A metabolite of Olanzapine with similar pharmacological properties.
2-hydroxymethylolanzapine: Another metabolite of Olanzapine with distinct pharmacokinetic properties.
Uniqueness
Olanzapine N-Oxide is unique due to its specific oxidation state and its role as a metabolite of Olanzapine. It provides valuable insights into the metabolism and pharmacokinetics of Olanzapine and serves as a useful compound in various scientific research applications .
Biological Activity
Olanzapine N-Oxide is a derivative of olanzapine, an atypical antipsychotic widely used for the treatment of schizophrenia and bipolar disorder. This article provides a comprehensive overview of the biological activity of Olanzapine N-Oxide, including its pharmacological effects, mechanisms of action, and relevant research findings.
Pharmacological Profile
Olanzapine N-Oxide exhibits unique biological activities compared to its parent compound, olanzapine. It has been shown to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following table summarizes its receptor binding affinities:
Receptor | Binding Affinity (Ki) |
---|---|
D2 Dopamine | Moderate |
5-HT2A Serotonin | High |
5-HT2C Serotonin | Moderate |
H1 Histamine | Low |
Research indicates that Olanzapine N-Oxide may exert its effects through several mechanisms:
- Antagonism at Dopamine Receptors : Similar to olanzapine, it acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects. This action helps mitigate the positive symptoms of schizophrenia.
- Serotonin Receptor Modulation : Its high affinity for 5-HT2A receptors may contribute to its efficacy in treating mood disorders by enhancing serotonergic transmission.
- Impact on Oxidative Stress : Recent studies have highlighted the role of oxidative stress in the pathophysiology of psychiatric disorders. Olanzapine N-Oxide has been shown to influence mitochondrial function and oxidative stress markers in neuronal cells, potentially offering neuroprotective benefits.
Study on Oxidative Stress
A notable study investigated the effects of Olanzapine N-Oxide on oxidative stress in hypothalamic cells. The findings revealed that treatment with Olanzapine N-Oxide significantly reduced markers of oxidative damage compared to untreated controls. Specifically, the levels of superoxide anions and mitochondrial mass were measured using flow cytometry and MTS assays.
- Key Findings :
Genotoxicity Assessment
Another critical area of research focused on the genotoxic potential of Olanzapine N-Oxide. In vitro studies indicated that while olanzapine could induce oxidative damage, Olanzapine N-Oxide exhibited a lower propensity for causing DNA damage in neuronal and immune cells . This finding suggests that the N-oxide derivative may possess a more favorable safety profile regarding genotoxicity.
Comparative Analysis with Olanzapine
The biological activity of Olanzapine N-Oxide can be contrasted with that of olanzapine itself:
Parameter | Olanzapine | Olanzapine N-Oxide |
---|---|---|
Antipsychotic Efficacy | High | High |
Oxidative Stress Induction | Moderate | Low |
Genotoxic Potential | Moderate | Low |
Receptor Binding Affinity | Broad (D2, 5-HT2A) | Selective (D2, 5-HT2A) |
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-c][1,5]benzodiazepine |
InChI |
InChI=1S/C17H20N4OS/c1-12-11-13-16(23-12)18-14-5-3-4-6-15(14)21(22)17(13)20-9-7-19(2)8-10-20/h3-6,11,22H,7-10H2,1-2H3 |
InChI Key |
TURQBDXLVGSLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N(C3=CC=CC=C3N=C2S1)O)N4CCN(CC4)C |
Origin of Product |
United States |
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